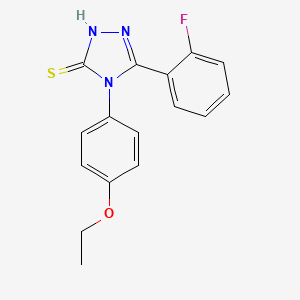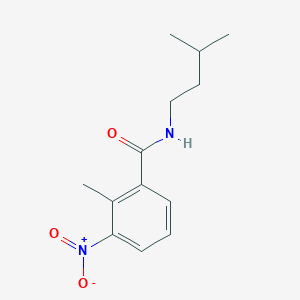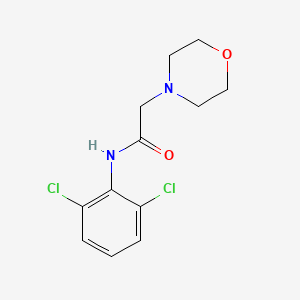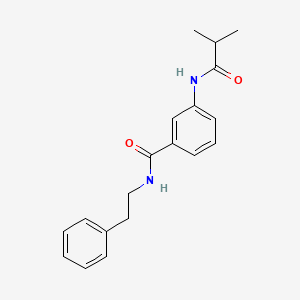
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as EF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. EF-1 is a member of the triazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a variety of biochemical and physiological effects. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antitumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is readily available and relatively inexpensive compared to other compounds with similar activities. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under a variety of conditions, making it easy to handle and store. However, 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has some limitations for use in lab experiments. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has limited selectivity for certain enzymes, which can make it less useful for some applications.
未来方向
There are several future directions for research on 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential therapeutic agent for the treatment of cancer. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have potent antitumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential inhibitor of carbonic anhydrase. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions, and 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione could potentially be developed as a new class of carbonic anhydrase inhibitors. Finally, further studies are needed to determine the safety and toxicity of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as well as its potential side effects, before it can be considered for clinical use.
合成方法
The synthesis of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-ethoxyphenyl hydrazine and 2-fluorobenzaldehyde in the presence of thiosemicarbazide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学研究应用
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
属性
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-2-21-12-9-7-11(8-10-12)20-15(18-19-16(20)22)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXPQXYWQLADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)


![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)



![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)